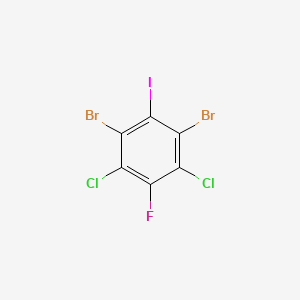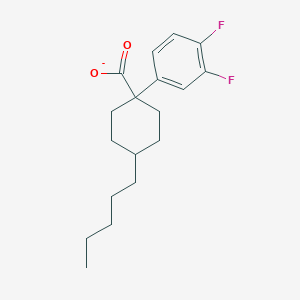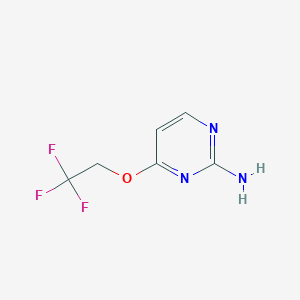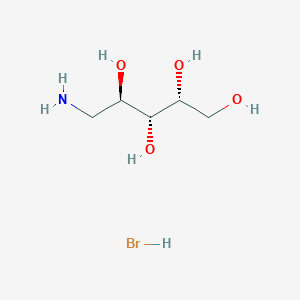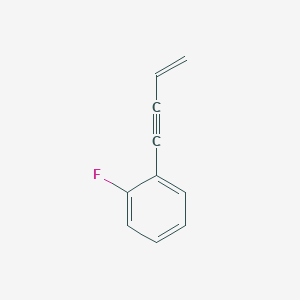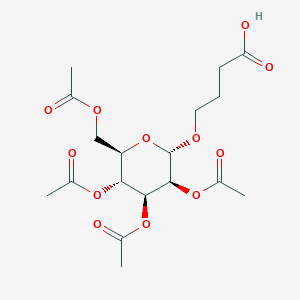
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- is a complex compound with the molecular formula C20H11BrClCuNO4 and a molecular weight of 508.21 . This compound is known for its unique coordination chemistry, involving copper as the central metal ion coordinated to two different ligands: 4-bromo-3-hydroxy-2-naphthoate and 5-chloro-8-quinolinolate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- typically involves the reaction of copper salts with the respective ligands under controlled conditions. One common method involves dissolving copper(II) acetate in a suitable solvent, followed by the addition of 4-bromo-3-hydroxy-2-naphthoic acid and 5-chloro-8-quinolinol . The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- can undergo various chemical reactions, including:
Substitution: The ligands coordinated to the copper center can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in the formation of new copper-ligand complexes .
Scientific Research Applications
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- involves its ability to interact with various molecular targets. The copper center can participate in redox reactions, altering the oxidation state of the metal and affecting the reactivity of the ligands . The ligands themselves can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar structure but with an iodine atom instead of chlorine.
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- is unique due to its specific combination of ligands, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H11BrClCuNO4 |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-chloroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6ClNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChI Key |
OJQGBFZRAZMMJZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
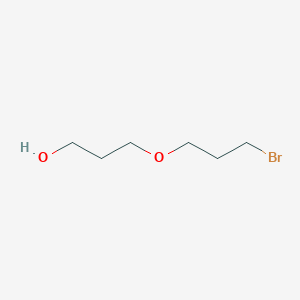
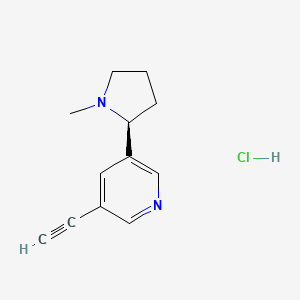
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
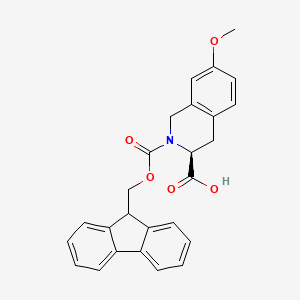
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
